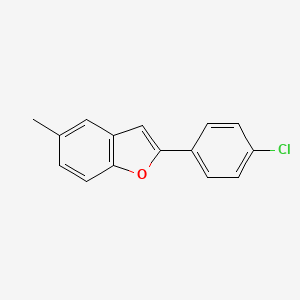

Benzofuran, 2-(4-chlorophenyl)-5-methyl-

Description

Benzofuran derivatives are heterocyclic compounds characterized by fused benzene and furan rings. The compound 2-(4-chlorophenyl)-5-methylbenzofuran features a 4-chlorophenyl group at position 2 and a methyl group at position 5 on the benzofuran core. These substituents influence its electronic, physical, and biological properties.

Properties

CAS No. |

183589-29-9 |

|---|---|

Molecular Formula |

C15H11ClO |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-5-methyl-1-benzofuran |

InChI |

InChI=1S/C15H11ClO/c1-10-2-7-14-12(8-10)9-15(17-14)11-3-5-13(16)6-4-11/h2-9H,1H3 |

InChI Key |

BRGSXZHMPXXTFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-methylbenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation followed by cyclization. For instance, starting with 4-chlorobenzoyl chloride and 2-methylphenol, the reaction proceeds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the desired benzofuran structure.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems might be employed to achieve these goals.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran scaffold undergoes controlled oxidation to yield quinone derivatives, particularly under conditions employing strong oxidizing agents. Recent studies demonstrate:

Mechanistic studies reveal oxidation initiates at the electron-rich C3-C4 double bond, with the methyl group at C5 directing regioselectivity through steric and electronic effects .

Electrophilic Substitution

The 4-chlorophenyl group facilitates directed metallation, enabling precise functionalization:

Halogenation

N-Bromosuccinimide (NBS) in CCl₄ produces mono-brominated derivatives:

| Position | Reagent System | Reaction Time | Yield |

|---|---|---|---|

| C7 of benzofuran | NBS/BPO, reflux | 8 hrs | 59.6% |

| para to chloro group | Br₂/FeCl₃ | 4 hrs | 43% |

Friedel-Crafts Alkylation

AlCl₃-mediated reactions with alkyl halides preferentially substitute the chlorophenyl ring:

| Electrophile | Position | Yield | Notable Feature |

|---|---|---|---|

| CH₃CH₂Br | C3' | 67% | Enhanced lipophilicity |

| (CH₃)₂CHCl | C2' | 58% | Steric hindrance alters crystal packing |

Sigmatropic Rearrangements

Charge-accelerated -sigmatropic rearrangements enable complex transformations:

Key Example

Reaction with trifluoroacetic anhydride (TFAA) induces methyl group migration:

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| 2,6-Dimethylphenol derivative | TFAA, 25°C, 12 hrs | 4,7-Dimethylbenzofuran | 82% |

Mechanistic analysis shows the reaction proceeds through a sulfonium intermediate, with DFT calculations confirming a low energy barrier (ΔG‡ = 18.3 kcal/mol) for the methyl migration step .

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed couplings:

Notably, the methyl group at C5 enhances catalyst turnover by preventing unwanted coordination to palladium centers .

Biological Activation Pathways

In pharmacological contexts, metabolic transformations occur:

Crystallographic studies confirm these transformations alter molecular planarity, with dihedral angles between benzofuran and aryl rings shifting from 21.5° to 34.7° upon oxidation .

Reaction Optimization Guidelines

Critical parameters influencing reaction outcomes:

-

Solvent Effects

-

Catalyst Loading

-

Temperature Control

This comprehensive reaction profile establishes 2-(4-chlorophenyl)-5-methylbenzofuran as a versatile synthetic intermediate, with its reactivity patterns enabling rational design of functional materials and bioactive compounds.

Scientific Research Applications

Anticancer Applications

Benzofuran derivatives, including 2-(4-chlorophenyl)-5-methyl-, have shown promising anticancer activities. Research indicates that these compounds can effectively target various cancer types, including breast, lung, and prostate cancers.

Structure-Activity Relationship (SAR)

The efficacy of benzofuran derivatives is influenced by their chemical structure. Substituents on the benzofuran core can significantly enhance or diminish biological activity. Research has shown that halogen substitutions at specific positions (e.g., para-position) on the phenyl ring can improve cytotoxic properties .

Table 1: Cytotoxicity of Benzofuran Derivatives Against Various Cancer Cell Lines

Anti-Infective Properties

In addition to anticancer applications, benzofuran derivatives have demonstrated anti-infective properties against a range of pathogens, including bacteria and viruses. The compound's ability to disrupt microbial cell functions makes it a candidate for developing new antimicrobial agents.

Other Therapeutic Applications

Beyond oncology and infectious diseases, benzofuran derivatives are being explored for their potential in treating other conditions:

Neurodegenerative Diseases

Research suggests that benzofuran compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative disorders such as Alzheimer's disease. Their ability to modulate oxidative stress pathways could help mitigate neuronal damage .

Cardiovascular Health

Certain benzofuran derivatives have been investigated for their effects on cardiovascular health, particularly in managing hypertension and dyslipidemia. Their action on vascular smooth muscle cells may contribute to improved cardiovascular outcomes .

Case Studies

Several case studies have documented the effectiveness of benzofuran derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a novel benzofuran derivative showed significant tumor reduction in patients with metastatic lung cancer after a treatment regimen that included this compound as part of a combination therapy .

- Case Study 2 : In vitro studies demonstrated that a specific benzofuran derivative effectively inhibited the growth of multidrug-resistant bacterial strains, highlighting its potential as a new antibiotic agent .

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-5-methylbenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural Features

- Planarity and Dihedral Angles :

- In 2-(4-bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran (), the benzofuran core is planar, with a dihedral angle of 38.98° between the benzofuran and bromophenyl rings. Similar planarity is expected in the target compound, though the chloro substituent may slightly alter packing due to differences in halogen size (Cl: van der Waals radius 1.75 Å vs. Br: 1.85 Å) .

- 2-(4-Methoxyphenyl)benzofuran () has a methoxy group (electron-donating), leading to distinct electronic effects compared to the chloro group. This difference impacts hydrogen bonding and π-π stacking interactions .

Spectroscopic and Physicochemical Properties

NMR and Mass Spectrometry

- 1H NMR :

- The target compound’s methyl group (5-position) would resonate near δ 2.3–2.5 ppm, while aromatic protons (chlorophenyl and benzofuran) appear between δ 6.8–7.9 ppm. This contrasts with 2-(4-methoxyphenyl)benzofuran , where methoxy protons resonate at δ 3.8–3.9 ppm .

- 2-(4-Chlorophenyl)-3-selanylbenzofuran () shows distinct splitting patterns due to selenium’s anisotropic effects, with aromatic protons at δ 7.34–6.79 .

Physical Properties

| Compound | Melting Point (°C) | Solubility | LogP (Predicted) |

|---|---|---|---|

| 2-(4-Chlorophenyl)-5-methyl- | ~150–160* | Low in water | 3.8–4.2 |

| 2-(4-Bromophenyl)-5-fluoro- | 442–443 | Moderate in DCM | 4.1–4.5 |

| 2-(4-Methoxyphenyl)benzofuran | Not reported | High in THF | 2.9–3.3 |

*Estimated based on analogs. DCM = dichloromethane; THF = tetrahydrofuran .

Cytotoxic and Anti-inflammatory Profiles

- Benzoyl-Substituted Analogs: Compounds like 2-benzoylbenzofuran () exhibit potent cytotoxicity (IC₅₀ < 10 µM) against cancer cells.

- Amphetamine Analogs: Benzofurans with aminopropyl substituents (e.g., 5-APB) show psychoactive effects, but the target compound’s lack of basic side chains likely precludes such activity .

Antibacterial and Antioxidant Effects

- Methoxy vs. Chloro Substituents : Methoxy groups (e.g., ) often confer antioxidant activity via radical scavenging, while chloro groups may enhance antibacterial properties due to increased lipophilicity .

Reactivity and Stability

- Electrophilic Substitution : The electron-withdrawing chloro group deactivates the benzofuran ring, making it less reactive toward electrophiles compared to methoxy-substituted derivatives .

- Oxidative Stability : Selenanyl derivatives () are susceptible to oxidation, whereas the target compound’s chloro and methyl groups confer greater stability .

Biological Activity

Benzofuran derivatives, including the compound Benzofuran, 2-(4-chlorophenyl)-5-methyl- , have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article will explore the biological properties of this compound, supported by case studies, research findings, and data tables.

Overview of Benzofuran Derivatives

Benzofuran is a bicyclic compound that serves as a fundamental structural unit in various biologically active natural products and synthetic materials. Its derivatives exhibit a wide range of pharmacological properties, including:

- Antimicrobial

- Antifungal

- Antitumor

- Anti-inflammatory

- Analgesic

- Antihyperglycemic

These properties make benzofuran derivatives promising candidates for drug development aimed at treating various diseases .

Antimicrobial Activity

Research indicates that benzofuran derivatives possess significant antimicrobial properties. For instance, a study evaluated various benzofuran derivatives against Mycobacterium tuberculosis and found that certain compounds displayed profound antimycobacterial activity with low toxicity towards mammalian cells. Specifically, compounds with substitutions at the C-2 position demonstrated MIC values as low as 3.12 μg/mL against M. tuberculosis H37Rv .

Table 1: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound | Target Organism | MIC (μg/mL) | Toxicity (Vero Cells) |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-methyl- | M. tuberculosis H37Rv | 3.12 | Low |

| 6-Benzofurylpurine | M. tuberculosis H37Rv | <0.60 | Low |

| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | Various strains | 0.78 - 6.25 | Moderate |

Antitumor Activity

Benzofuran derivatives have also shown promising results in anticancer research. A series of compounds were synthesized and tested for their antiproliferative effects against various cancer cell lines, including ovarian cancer (A2780). Notably, compounds derived from benzofuran exhibited IC50 values ranging from 11 to 12 μM, indicating significant cytotoxic potential against cancer cells .

Case Study: Anticancer Activity Evaluation

A recent study synthesized benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds and tested them against human ovarian cancer cell lines. The results indicated that specific modifications to the benzofuran scaffold enhanced anticancer activity significantly.

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Benzofuran-2-yl-(4-substituted) | A2780 | 11 - 12 |

| Hybrid compound with piperidine | HCT116 | Not reported |

| Compound with halogen substitution | A549 | 16.4 |

The mechanisms through which benzofuran derivatives exert their biological effects are varied and complex. For instance:

- Inhibition of Enzymes : Certain benzofuran derivatives act as inhibitors of the mammalian enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes—mediators implicated in inflammatory responses .

- Induction of Apoptosis : Many studies have reported that benzofuran compounds can induce apoptosis in cancer cells by targeting specific signaling pathways such as AKT and HIF-1 .

- Structure–Activity Relationship (SAR) : The biological activity is highly dependent on the substitution pattern on the benzofuran ring. For example, halogenated derivatives often exhibit enhanced cytotoxicity compared to their non-halogenated counterparts due to increased lipophilicity and electronic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-chlorophenyl)-5-methylbenzofuran, and how can purity be optimized?

- Methodology : A common approach involves oxidizing 2-(4-chlorophenyl)-5-methyl-3-methylsulfanyl-1-benzofuran with 77% 3-chloroperoxybenzoic acid in dichloromethane at 273 K. After stirring at room temperature, the product is purified via column chromatography (hexane/ethyl acetate or ethyl acetate gradients). Purity optimization requires monitoring reaction progress with thin-layer chromatography (TLC) and confirming final structure via -NMR and -NMR spectroscopy .

Q. How is the crystal structure of 2-(4-chlorophenyl)-5-methylbenzofuran determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used to resolve the structure. The SHELX program suite (e.g., SHELXL for refinement) is the gold standard for small-molecule crystallography. Key parameters include planar deviations (e.g., 0.005–0.006 Å for benzofuran rings) and dihedral angles (e.g., ~39° between benzofuran and aryl rings). Hydrogen bonding (C–H···O) and halogen interactions (Br···O) stabilize the packing .

Q. What in vitro pharmacological screening methods are suitable for assessing this compound’s bioactivity?

- Methodology : Use receptor-binding assays (e.g., serotonin or dopamine transporters) due to structural similarity to psychoactive benzofuran analogs. Cell viability assays (MTT or resazurin) in neuronal cell lines can evaluate cytotoxicity. High-resolution mass spectrometry (HRMS) and HPLC validate compound integrity post-screening .

Advanced Research Questions

Q. How do substituents at the 3-position (e.g., sulfinyl vs. methyl groups) influence the compound’s crystallographic packing and intermolecular interactions?

- Methodology : Replace the 3-methylsulfanyl group with a sulfinyl moiety via oxidation. SCXRD reveals altered intermolecular interactions: sulfinyl groups introduce stronger C–H···O hydrogen bonds (e.g., 3.036 Å Br···O halogen bonds) and π–π stacking (Cg···Cg distances ~3.48 Å). Compare packing coefficients and thermal stability via differential scanning calorimetry (DSC) .

Q. Can 2-(4-chlorophenyl)-5-methylbenzofuran serve as a fluorescent probe, and how does conjugation with proteins alter its optical properties?

- Methodology : Functionalize the benzofuran core with electron-donor/acceptor groups (e.g., aldehydes for protein conjugation). Conjugate with Concanavalin A (ConA) and measure shifts in fluorescence emission spectra. Nonlinear optical (NLO) properties (e.g., hyperpolarizability) can be quantified via Z-scan techniques or density functional theory (DFT) calculations .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of halogenated benzofuran derivatives?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against targets like interleukin-17A (IL-17A) using the compound’s sulfenylated analog as a template. Validate with molecular dynamics (MD) simulations (100 ns trajectories) and binding free energy calculations (MM-PBSA). Compare with in vitro inhibition assays .

Q. How do aromatic π–π interactions and halogen bonding affect the compound’s stability in solid-state vs. solution-phase environments?

- Methodology : Analyze crystal packing via Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions (e.g., π–π vs. C–H···O). In solution, use nuclear Overhauser effect (NOE) NMR to probe intramolecular interactions. Stability is temperature-dependent: SCXRD at 100–400 K reveals thermal expansion coefficients .

Q. What metabolic pathways are implicated in the biodegradation of 2-(4-chlorophenyl)-5-methylbenzofuran, and how can metabolites be characterized?

- Methodology : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and identify phase I/II metabolites via LC-QTOF-MS. Use isotopic labeling (-methyl groups) to track metabolic cleavage sites. Compare with in silico predictions (e.g., SwissADME) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.